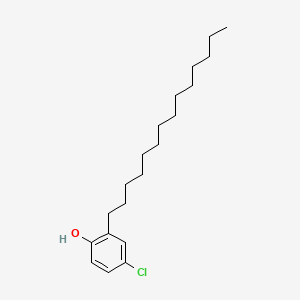
Tetramethylene distearate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethylene distearate, also known by its IUPAC name 4-octadecanoyloxybutyl octadecanoate, is a chemical compound with the molecular formula C₄₀H₇₈O₄ and a molecular weight of 623.04 g/mol . It is an ester derived from octadecanoic acid (stearic acid) and 1,4-butanediol. This compound is primarily used in industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetramethylene distearate is synthesized through the esterification reaction between stearic acid and 1,4-butanediol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to a specific temperature, usually around 150-200°C, and maintained under these conditions until the reaction is complete. The product is then purified through distillation or recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Tetramethylene distearate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield stearic acid and 1,4-butanediol.
Oxidation: Under oxidative conditions, the ester bonds in this compound can be cleaved to form carboxylic acids and other oxidation products.
Reduction: Although less common, reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Hydrolysis: Stearic acid and 1,4-butanediol.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols.
Applications De Recherche Scientifique
Tetramethylene distearate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in controlled drug release systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics.
Mécanisme D'action
The mechanism of action of tetramethylene distearate primarily involves its role as an ester. In biological systems, esters like this compound can be hydrolyzed by esterases to release the corresponding alcohol and acid. This hydrolysis reaction is crucial for its biodegradability and biocompatibility. The molecular targets and pathways involved in its action depend on the specific application, such as drug delivery or material science .
Comparaison Avec Des Composés Similaires
Tetramethylene dipalmitate: Similar structure but derived from palmitic acid instead of stearic acid.
Tetramethylene dioleate: Derived from oleic acid, featuring unsaturated fatty acid chains.
Tetramethylene dibehenate: Derived from behenic acid, featuring longer fatty acid chains.
Uniqueness: Tetramethylene distearate is unique due to its specific fatty acid composition (stearic acid) and its applications in various fields. Its biocompatibility and biodegradability make it particularly valuable in medical and biological research .
Propriétés
Numéro CAS |
33587-21-2 |
|---|---|
Formule moléculaire |
C40H78O4 |
Poids moléculaire |
623.0 g/mol |
Nom IUPAC |
4-octadecanoyloxybutyl octadecanoate |
InChI |
InChI=1S/C40H78O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39(41)43-37-33-34-38-44-40(42)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-38H2,1-2H3 |
Clé InChI |
SCSIKTWVGSGLCV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OCCCCOC(=O)CCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-yl)cyclopropanesulfonamide](/img/structure/B13731660.png)








![2-[[Methoxy(propoxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13731719.png)




